10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid
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Overview
Description
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid is a synthetic organic compound known for its potent inhibitory effects on specific protein kinases, particularly DYRK1A. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in neurological disorders .
Preparation Methods
The synthesis of 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid involves several steps. One common method includes the reaction of 11H-indolo[3,2-c]quinoline-6-carboxylic acid with iodine in the presence of a suitable solvent like DMSO. Hydrogen chloride gas is bubbled through the solution at room temperature, followed by the addition of ethanol and water to precipitate the product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen chloride, ethanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a selective inhibitor of DYRK1A, making it valuable in studying the role of this kinase in cellular processes.
Mechanism of Action
The primary mechanism of action of 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid involves the inhibition of the protein kinase DYRK1A. This compound binds to the ATP-binding site of DYRK1A, preventing its phosphorylation activity. This inhibition affects various cellular pathways regulated by DYRK1A, leading to altered cellular functions .
Comparison with Similar Compounds
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid is unique due to its high selectivity for DYRK1A compared to other similar compounds. Some related compounds include:
10-Chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, showing different selectivity and potency.
10-Bromo-11H-indolo[3,2-c]quinoline-6-carboxylic acid: Contains a bromine atom, also exhibiting distinct biological activities.
These compounds highlight the importance of halogen substitution in modulating the biological activity and selectivity of indoloquinoline derivatives.
Properties
Molecular Formula |
C16H9IN2O2 |
---|---|
Molecular Weight |
388.16 g/mol |
IUPAC Name |
10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21) |
InChI Key |
SDRAETFVRBBLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C(=CC=C4)I)C(=N2)C(=O)O |
Origin of Product |
United States |
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